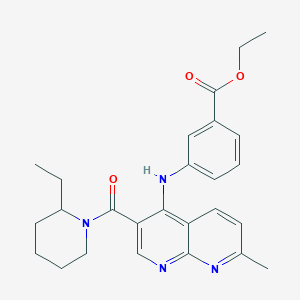

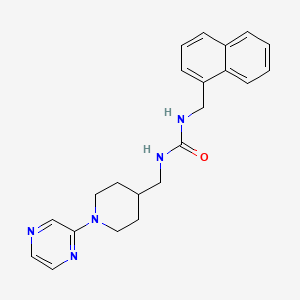

Ethyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a piperidine ring, a naphthyridine ring, and a benzoate group. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design . Naphthyridine is a nitrogen-containing heterocycle, and benzoates are esters of benzoic acid, often used in pharmaceuticals for their antimicrobial properties.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Synthesis and Chemical Properties

Enantioselective Synthesis : A study explored the enantioselective ethylation of aryl aldehydes to secondary alcohols using optically active aminonaphthol, demonstrating high enantioselectivities at room temperature, which could be relevant for developing precise synthetic routes for complex molecules including those similar to the specified compound (Liu et al., 2001).

Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate have shown significant optical limiting properties, making them candidates for optical limiter applications. This insight into their nonlinear optical properties highlights the potential utility of similar compounds in photonic and optoelectronic technologies (Abdullmajed et al., 2021).

Facile One-Pot Synthesis : Research has developed a facile one-pot synthesis method for 3-aminoquinolines, which are key intermediates for the preparation of compounds like 4-anilino-benzo[b][1,8]-naphthyridine-3-carbonitrile. This method could be adapted for synthesizing structurally related compounds, offering a streamlined approach to complex organic molecules (Wang et al., 2004).

Potential Applications

Hydrogen Bonding and Supramolecular Structures : Studies on substituted 4-pyrazolylbenzoates have explored their hydrogen-bonded supramolecular structures, which play a critical role in the design of molecular materials with specific physical and chemical properties. Understanding these bonding interactions can inform the development of new materials for various technological applications (Portilla et al., 2007).

Association Studies for Drug Design : Research on the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates has provided insights into the substituent effect on complexation. These findings are valuable for drug design, offering a deeper understanding of how molecular interactions can influence drug efficacy and specificity (Ośmiałowski et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a significant role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound interacts with its target, PKB, by inhibiting its activity . The piperidine derivatives in the compound were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

Biochemical Pathways

The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cell proliferation and survival . Therefore, the compound’s action can lead to the modulation of these cellular processes.

Pharmacokinetics

It’s known that the compound is a potent and orally bioavailable inhibitor of pkb . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of PKB by the compound can lead to decreased cell proliferation and survival . This is due to the role of PKB in these cellular processes . Therefore, the compound could potentially be used as an antitumor agent.

properties

IUPAC Name |

ethyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-4-20-11-6-7-14-30(20)25(31)22-16-27-24-21(13-12-17(3)28-24)23(22)29-19-10-8-9-18(15-19)26(32)33-5-2/h8-10,12-13,15-16,20H,4-7,11,14H2,1-3H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYAJIBBOGQZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OCC)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)

![(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2856437.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone](/img/structure/B2856439.png)

![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)

![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)